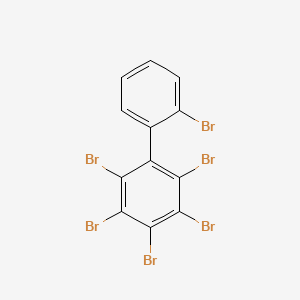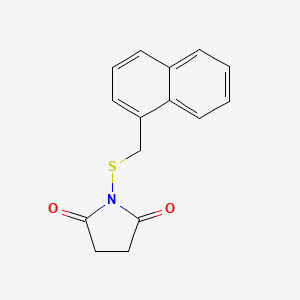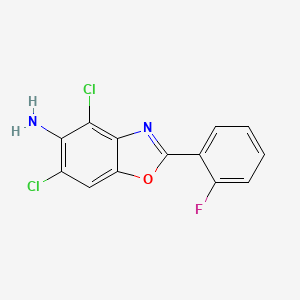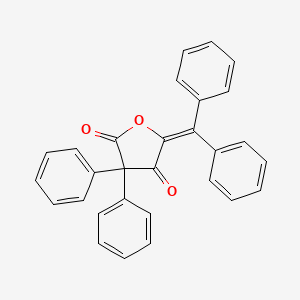
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione is an organic compound with a complex structure that includes a furan ring substituted with diphenylmethylene and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylacetic acid with benzaldehyde in the presence of a base to form the diphenylmethylene intermediate, which then undergoes cyclization to form the furan ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.
Benzofuran: Contains a fused benzene and furan ring, similar in structure but lacks the diphenylmethylene group.
Fluorenone: A ketone with a similar diphenyl structure but different ring system.
Uniqueness
5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione is unique due to its specific substitution pattern and the presence of both diphenylmethylene and diphenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
67073-68-1 |
|---|---|
Molecular Formula |
C29H20O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-benzhydrylidene-3,3-diphenyloxolane-2,4-dione |
InChI |
InChI=1S/C29H20O3/c30-27-26(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)32-28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
LRNHDGFSYOTVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


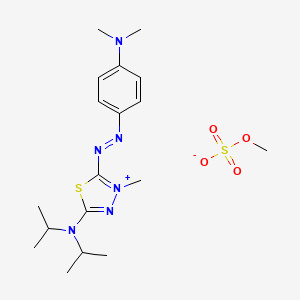

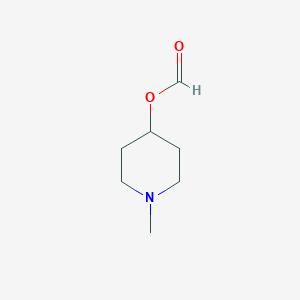


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
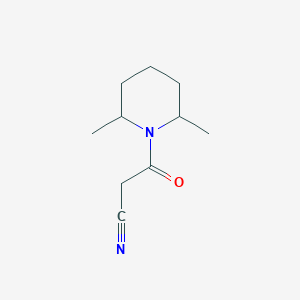
![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
